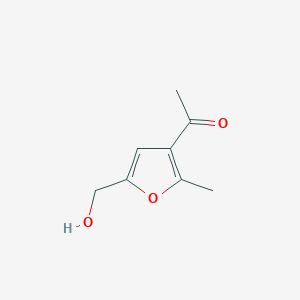
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone is an organic compound featuring a furan ring substituted with a hydroxymethyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxymethylfurfural, a compound derived from biomass.
Condensation Reaction: 5-hydroxymethylfurfural undergoes a condensation reaction with acetone in the presence of a base catalyst, such as sodium hydroxide, to form the desired product.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(5-(Carboxymethyl)-2-methylfuran-3-yl)ethanone.
Reduction: Formation of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanol.
Substitution: Formation of halogenated derivatives of the furan ring.
Aplicaciones Científicas De Investigación
1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes.
Comparación Con Compuestos Similares
5-Hydroxymethylfurfural: A precursor in the synthesis of 1-(5-(Hydroxymethyl)-2-methylfuran-3-yl)ethanone.
Furfural: Another furan derivative with similar reactivity but different functional groups.
2-Acetylfuran: A compound with a similar structure but lacking the hydroxymethyl group.
Uniqueness: this compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties compared to other furan derivatives .
Propiedades
Número CAS |
70107-20-9 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
1-[5-(hydroxymethyl)-2-methylfuran-3-yl]ethanone |
InChI |
InChI=1S/C8H10O3/c1-5(10)8-3-7(4-9)11-6(8)2/h3,9H,4H2,1-2H3 |
Clave InChI |
LIUSXVKTGXBZCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)CO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


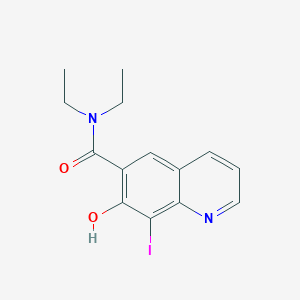
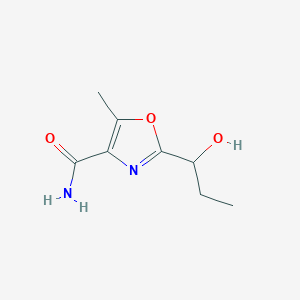
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
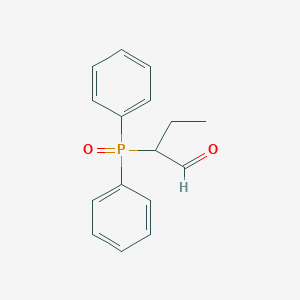
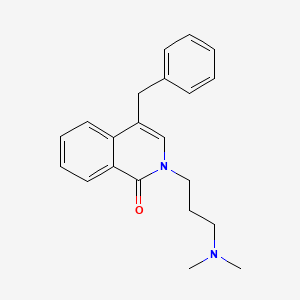
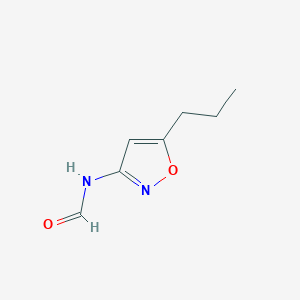


![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-3-[(6-methoxy-2-pyridinyl)methyl]-](/img/structure/B15208527.png)

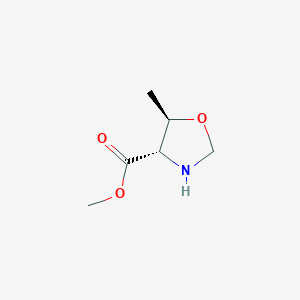

![(1S,2R,6S,8S,9S)-4,4-dimethyl-3,5-dioxa-11-azatricyclo[6.3.0.02,6]undecan-9-ol](/img/structure/B15208551.png)
